molecular formula C20H21FN2O3 B304397 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione

1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione

Cat. No. B304397
M. Wt: 356.4 g/mol
InChI Key: MNSBLJMLIGRDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, also known as EFEP, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. EFEP is a pyrrolidine-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of cellular processes, including calcium signaling, lipid metabolism, and protein folding. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor and modulate its activity, which could have downstream effects on these cellular processes.
Biochemical and Physiological Effects:
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its affinity for the sigma-1 receptor, 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its specificity for the sigma-1 receptor. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in cellular processes. However, one limitation of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its relatively low potency. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a lower potency than other sigma-1 receptor ligands, which could limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione. One area of research could be to further explore the mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione and its effects on the sigma-1 receptor. Additionally, further research could be done to explore the potential therapeutic applications of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, particularly in the treatment of neurological disorders. Finally, future research could focus on developing more potent analogs of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione that could be used in a wider range of lab experiments.

Synthesis Methods

The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione involves the reaction of 4-ethoxybenzaldehyde with 3-fluoroacetophenone, followed by a reductive amination reaction with pyrrolidine-2,5-dione. The resulting compound is then purified through column chromatography. The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been described in detail in several scientific publications, including a paper by Li et al. (2016).

Scientific Research Applications

1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is in the field of neuroscience. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in a variety of neurological processes. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to modulate the activity of the sigma-1 receptor, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.

properties

Product Name

1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(3-fluorophenyl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21FN2O3/c1-2-26-17-8-6-16(7-9-17)23-19(24)13-18(20(23)25)22-11-10-14-4-3-5-15(21)12-14/h3-9,12,18,22H,2,10-11,13H2,1H3

InChI Key

MNSBLJMLIGRDSJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F

Origin of Product

United States

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